![molecular formula C18H17N3 B411844 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline CAS No. 332867-63-7](/img/structure/B411844.png)
4-Phenyl-2-(pyrrolidin-1-yl)quinazoline
Overview
Description
“4-Phenyl-2-(pyrrolidin-1-yl)quinazoline” is a compound that contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The compound also contains a phenyl group and a pyrrolidine ring . Quinazoline derivatives have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the construction of the quinazoline core and the addition of various substituents . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors . The synthesis of related compounds has been carried out in a multi-step manner, where intermediate pyrrolidine derivatives were obtained by reaction of certain precursors .Molecular Structure Analysis
The molecular structure of “4-Phenyl-2-(pyrrolidin-1-yl)quinazoline” is characterized by the presence of a quinazoline core, a phenyl group, and a pyrrolidine ring . The exact structure can be determined using techniques such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving “4-Phenyl-2-(pyrrolidin-1-yl)quinazoline” would depend on the specific conditions and reagents used. Quinazoline derivatives can undergo a variety of reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Phenyl-2-(pyrrolidin-1-yl)quinazoline” can be predicted based on its molecular structure. For example, the presence of the quinazoline core and the pyrrolidine ring may influence its solubility, stability, and reactivity .Scientific Research Applications
Autoimmune Disease Modulation
Quinazoline derivatives have been explored for their potential in treating autoimmune diseases. Specifically, they have been used as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .
Selective Androgen Receptor Modulators (SARMs)
These compounds have been synthesized to act as SARMs, aiming to optimize the pharmacokinetic profile for better therapeutic outcomes .
Antimicrobial Activity
Quinazolinone and quinazoline derivatives have shown promising results in antimicrobial activities, both in vitro and in vivo studies .
Cytotoxicity Against Tumor Cells
Some quinazoline derivatives exhibit high cytotoxicity against human tumor cell lines, indicating potential applications in cancer therapy .
Analgesic and Anti-inflammatory Activities
Research has been conducted on quinazoline derivatives for their analgesic and anti-inflammatory properties, with a focus on reducing ulceration side effects .
Future Directions
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class of compounds to which 4-phenyl-2-(pyrrolidin-1-yl)quinazoline belongs, have been found to exhibit broad-spectrum antimicrobial activity . They have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by the quorum sensing system .
Mode of Action
Related quinazolinone derivatives have been found to interact with their targets in a way that inhibits biofilm formation inPseudomonas aeruginosa . They decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together .
Biochemical Pathways
Related quinazolinone derivatives have been shown to impede the twitching motility ofPseudomonas aeruginosa cells, a trait that augments the cells’ pathogenicity and invasion potential .
Result of Action
Related quinazolinone derivatives have been found to inhibit biofilm formation and decrease other virulence factors inPseudomonas aeruginosa without affecting bacterial growth . This suggests that they may have a promising profile as anti-virulence agents that cause less bacterial resistance than conventional antibiotics .
properties
IUPAC Name |
4-phenyl-2-pyrrolidin-1-ylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-2-8-14(9-3-1)17-15-10-4-5-11-16(15)19-18(20-17)21-12-6-7-13-21/h1-5,8-11H,6-7,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAXOTHFRQJSMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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